Product packaging for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-(Cat. No.:CAS No. 142004-72-6)

1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Cat. No.: B3102575
CAS No.: 142004-72-6
M. Wt: 256.36 g/mol
InChI Key: ALZRWBFWUKHAKB-UHFFFAOYSA-N
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Description

Overview of Alkyl Sulfonyl Compounds and their Significance

Alkyl sulfonyl compounds are a class of organic molecules characterized by the presence of a sulfonyl group (−SO2−) attached to an alkyl chain. fiveable.me This functional group, consisting of a sulfur atom double-bonded to two oxygen atoms, is strongly electron-withdrawing and significantly influences the properties of the molecule. fiveable.me The family of alkyl sulfonyl compounds includes several important subclasses, such as sulfonate esters (R-SO2-OR'), sulfonamides (R-SO2-NR'R''), and sulfones (R-SO2-R').

The primary significance of alkyl sulfonate esters, such as tosylates and mesylates, lies in their exceptional ability to function as leaving groups in nucleophilic substitution and elimination reactions. masterorganicchemistry.comyoutube.com Alcohols are generally poor substrates for these reactions because the hydroxide (B78521) ion (HO−) is a strong base and thus a poor leaving group. masterorganicchemistry.com By converting the alcohol's hydroxyl group into a sulfonate ester, it is transformed into a very weak base that is highly stabilized by resonance, making it an excellent leaving group. youtube.com This conversion is a fundamental strategy in organic synthesis, enabling chemists to perform subsequent reactions at that carbon position with a wide variety of nucleophiles. youtube.com

Furthermore, the sulfonyl group is a key structural motif in many biologically active molecules. Sulfonamides, for instance, form the basis of the sulfa class of antibiotics. fiveable.me The broader class of sulfonyl-containing compounds is prevalent in pharmaceuticals and agrochemicals, valued for their chemical stability and ability to engage in specific biological interactions. researchgate.net Compounds like (tolylsulfonyl)methyl isocyanide (TosMIC) are also invaluable reagents for the synthesis of various heterocycles and other complex organic structures. nih.gov

Contextualization of Long-Chain Alcohol Derivatives in Organic Synthesis

Long-chain alcohols, also known as fatty alcohols, are primary alcohols with a carbon chain of six or more atoms. wikipedia.orghmdb.ca 1-Hexanol (B41254), the parent molecule of the title compound, is a C6 fatty alcohol. hmdb.caregulations.gov These alcohols are important industrial chemicals, sourced from both petrochemical processes and the chemical conversion of natural plant oils. nih.gov They find applications as emulsifiers, emollients, and detergents. nih.gov In organic synthesis, they serve as versatile starting materials and building blocks.

The direct use of long-chain alcohols in many synthetic pathways is limited by the poor reactivity of the hydroxyl group as a leaving group. libretexts.org Consequently, the conversion of these alcohols into more reactive derivatives is a cornerstone of their application in synthesis. The process of tosylation—reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base—is a common and effective method to "activate" the hydroxyl group. researchgate.netmdma.chgoogle.com

This activation allows the long alkyl chain to be readily attached to other molecules. For example, the resulting tosylate can react with nucleophiles to form ethers, amines, azides, or new carbon-carbon bonds, making it a crucial step in the synthesis of more complex molecules. researchgate.net Recent research has also explored the use of long-chain alcohols and their derivatives, such as 1-hexanol and hexyl hexanoate, as sustainable bio-additives for fuels, produced from the fermentation of biomass. mdpi.com This highlights the ongoing effort to utilize these fundamental building blocks in developing environmentally benign technologies.

Scope and Research Trajectories for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

While specific, in-depth research focusing exclusively on 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is not extensively documented in mainstream literature, its role and potential research trajectories can be clearly inferred from its chemical structure. As an alkyl tosylate, its primary function is that of a reactive intermediate in organic synthesis.

The key research applications for this compound would involve its use as an alkylating agent. The tosylate group serves as an excellent leaving group, making the terminal carbon of the hexyl chain highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a six-carbon linear chain into a wide variety of substrates.

Future research involving this compound would likely fall into the following areas:

Synthesis of Novel Organic Molecules: It can be used as a key building block in multi-step syntheses of complex targets for pharmaceutical, materials science, or agricultural applications where a C6 aliphatic linker is required.

Surface Modification: Similar to related compounds like 6-mercapto-1-hexanol, this molecule could be adapted for the functionalization of surfaces, such as gold nanoparticles, to control their chemical and physical properties.

Polymer Chemistry: It could serve as an initiator or a monomer in certain polymerization reactions to create materials with specific aliphatic side chains.

In essence, 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is not typically an end-product but rather a versatile tool for synthetic chemists. Its value lies in its predictable reactivity, enabling the precise construction of larger molecules by covalently linking a hexyl group to a target structure.

Compound Data

Table 1: Physicochemical Properties of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

PropertyValue
CAS Number 142004-72-6
Molecular Formula C13H20O3S
Molecular Weight 256.36 g/mol

Data sourced from ABI Chem. abichem.com

Table 2: Physicochemical Properties of 1-Hexanol
PropertyValue
CAS Number 111-27-3
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
Boiling Point 156-157 °C
Melting Point -52 °C
Density 0.814 g/mL at 25 °C
Solubility in Water 5.9 g/L at 20 °C

Data sourced from ChemicalBook, Cheméo, and Regulations.gov. regulations.govchemicalbook.comchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3S B3102575 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- CAS No. 142004-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)sulfonylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRWBFWUKHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 1 Hexanol, 6 4 Methylphenyl Sulfonyl

Direct Synthesis of Carbon-Sulfur Bonds in Alkyl Sulfones

The direct formation of the C(sp³)–S bond in alkyl aryl sulfones is a cornerstone of their synthesis. This can be achieved through classical nucleophilic substitution reactions or more modern transition metal-catalyzed methods.

Nucleophilic Alkylation Using Sulfonyl Anions

One of the most fundamental and widely employed methods for constructing the alkyl sulfone linkage is the nucleophilic substitution reaction between a sulfinate salt and an alkyl halide. In this approach, the sulfinate anion, typically derived from a salt like sodium p-toluenesulfinate, acts as the nucleophile.

The synthesis of 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]- via this route involves the reaction of sodium p-toluenesulfinate with a 1-hexanol derivative bearing a leaving group at the 6-position, such as a halide. The sulfinate anion attacks the electrophilic terminal carbon of the hexyl chain, displacing the leaving group in a classic SN2 reaction to form the desired C-S bond directly as a sulfone. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

A proposed mechanism involves the formation of an arylsulfinate anion which then undergoes a Michael addition with an electron-deficient alkene to afford the alkyl aryl sulfone. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

In recent years, transition metal catalysis has emerged as a powerful tool for forming carbon-sulfur bonds, offering alternative pathways that can tolerate a wider range of functional groups. organic-chemistry.org Various metals, including palladium, nickel, and iron, have been utilized to catalyze the cross-coupling of organosulfur compounds with alkyl electrophiles. nih.govproquest.com

For the synthesis of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-, a transition-metal-catalyzed approach could theoretically involve the coupling of a p-toluenesulfonyl precursor with an organometallic hexanol derivative. For instance, a palladium- or nickel-catalyzed reaction could couple an aryl sulfonyl chloride with a 6-hydroxyhexyl zinc or boron reagent. These methods often require specific ligands to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. While potentially more complex than nucleophilic substitution, these catalyzed reactions can offer enhanced selectivity and efficiency under mild conditions. organic-chemistry.orgproquest.com

Synthesis via Oxidation of Corresponding Sulfides or Thioethers

An alternative and highly effective strategy for synthesizing sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). This two-step approach first involves the synthesis of the precursor sulfide, followed by a selective oxidation to the sulfone.

Selective Oxidation Protocols for Sulfonyl Group Formation

This methodology first requires the synthesis of the precursor sulfide, 6-[(4-methylphenyl)thio]-1-hexanol . This can be readily prepared by the reaction of p-toluenethiol with a 6-halo-1-hexanol (e.g., 6-chloro-1-hexanol) under basic conditions.

Once the sulfide is obtained, it is oxidized to the target sulfone. A variety of oxidizing agents can be employed for this transformation. The key challenge is to achieve complete oxidation to the sulfone without stopping at the intermediate sulfoxide (B87167) stage or causing unwanted side reactions. Common and effective oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an environmentally benign oxidant. The selectivity for the sulfone over the sulfoxide can be controlled by adjusting the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidant that typically provides high yields of the sulfone when used in stoichiometric excess (usually >2 equivalents).

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones.

Oxone® (Potassium Peroxymonosulfate): A versatile and stable oxidant that works efficiently under mild conditions.

The choice of oxidant and solvent system is crucial for achieving high yields and purity. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide can efficiently yield the corresponding sulfone. organic-chemistry.org

OxidantTypical ConditionsSelectivity
Hydrogen Peroxide (H₂O₂)Acetic acid, heatGood to excellent
m-CPBADichloromethane, 0°C to RTExcellent
Oxone®Methanol/Water, RTExcellent
Potassium PermanganateAcetone/Water, 0°CGood, risk of over-oxidation

Derivatization of 1-Hexanol and its Precursors

The synthesis of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- often relies on the use of bifunctional precursors, where a 1-hexanol backbone is already functionalized with a reactive group, priming it for the introduction of the p-toluenesulfonyl moiety.

Strategies Involving Halogenated Hexyl Intermediates (e.g., 6-chloro-1-hexanol)

A highly practical and common synthetic route leverages the nucleophilic alkylation method (discussed in 2.1.1) by using a pre-functionalized hexanol derivative. 6-chloro-1-hexanol (B31631) is an ideal and commercially available starting material for this purpose. nih.gov It can be synthesized from the reaction of hexamethylene glycol with concentrated hydrochloric acid. orgsyn.org

The synthesis proceeds by reacting 6-chloro-1-hexanol with a p-toluenesulfinate salt, most commonly sodium p-toluenesulfinate . The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitates the SN2 displacement of the chloride by the sulfinate anion. Heating the reaction mixture is often necessary to ensure a reasonable reaction rate. This approach is efficient, direct, and generally provides good yields of the final product.

Reactant 1Reactant 2SolventConditionsProduct
6-chloro-1-hexanolSodium p-toluenesulfinateDMF80-100 °C1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Functional Group Transformations on the Hexyl Backbone to Incorporate Sulfonyl Moieties

The introduction of the (4-methylphenyl)sulfonyl (tosyl) group onto a hexyl chain terminating in a hydroxyl group can be accomplished through several established synthetic routes. These methods primarily involve the formation of a carbon-sulfur bond at the 6-position of the hexanol backbone.

One of the most direct and conventional methods is the nucleophilic substitution reaction using a sulfinate salt. This pathway typically starts with a bifunctional C6 precursor, such as 1,6-hexanediol (B165255). The diol is first monoprotected at one hydroxyl group, followed by activation of the remaining hydroxyl group into a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., mesylate). The subsequent reaction with sodium p-toluenesulfinate displaces the leaving group to form the desired sulfone. The final step involves the deprotection of the alcohol.

Alternatively, a more direct approach involves the tosylation of one of the hydroxyl groups of 1,6-hexanediol . However, achieving selective monotosylation can be challenging and often results in a mixture of the desired product, the ditosylated product, and unreacted diol. The reaction is typically carried out by treating the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. google.com

A contemporary and efficient method is the dehydroxylative sulfonylation of alcohols . This approach allows for the direct conversion of an alcohol to a sulfone, bypassing the need to first convert the hydroxyl group into a halide or other leaving group. cas.cn For the synthesis of the target molecule, this could involve the reaction of 1,6-hexanediol with a p-toluenesulfinate under conditions promoted by a phosphine (B1218219) and an iodine source (e.g., R₃P/ICH₂CH₂I). cas.cn This method is advantageous due to its mild conditions and applicability to various types of alcohols, including alkyl alcohols. cas.cn

Another key strategy is the oxidation of a corresponding sulfide . This involves the synthesis of 6-(p-tolylthio)-1-hexanol, which is then oxidized to the sulfone. The initial sulfide can be prepared by the reaction of 6-bromo-1-hexanol (B126649) with sodium p-toluenethiolate. The subsequent oxidation is a common and reliable method for sulfone synthesis. nih.gov While classic methods often use oxidants like meta-chloroperbenzoic acid (m-CPBA), greener alternatives are now preferred. nih.govresearchgate.net

The following table summarizes various reaction conditions for introducing the sulfonyl moiety.

Starting MaterialReagentsMethodKey Features
6-Bromo-1-hexanolSodium p-toluenesulfinateNucleophilic SubstitutionClassic SN2 reaction; requires pre-functionalized substrate.
1,6-Hexanediol1. Protection 2. Activation (e.g., MsCl) 3. Sodium p-toluenesulfinate 4. DeprotectionMulti-step SubstitutionOffers high control but is less atom-economical.
1,6-Hexanediolp-Toluenesulfonyl chloride (TsCl), PyridineDirect TosylationCan suffer from selectivity issues (mono- vs. di-substitution). google.com
1,6-HexanediolSodium p-toluenesulfinate, Ph₃P/ICH₂CH₂IDehydroxylative SulfonylationDirect conversion of C-OH to C-SO₂R; mild conditions. cas.cn
6-(p-tolylthio)-1-hexanolOxidizing agent (e.g., H₂O₂, m-CPBA)Sulfide OxidationReliable method; green oxidants are available. nih.gov

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

While 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral analogues or derivatives that may have applications in specialized fields. Strategies can be employed to introduce stereocenters onto the hexyl backbone or at the sulfur atom (in the case of sulfoxides, which are intermediates in sulfide oxidation).

Catalytic Asymmetric Hydrogenation: One established method for creating chiral alcohols is the asymmetric hydrogenation of ketones. For instance, a β-keto sulfone precursor, such as 1-hydroxy-6-[(4-methylphenyl)sulfonyl]hexan-2-one, could be subjected to enantioselective hydrogenation using chiral ruthenium(II) catalysts to produce a chiral β-hydroxy sulfone. mdpi.com This would introduce a stereocenter at the C2 position of the hexyl chain.

Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful technique can be used to construct sulfone-bearing quaternary or tertiary carbon stereocenters. researchgate.net A synthetic pathway could be designed starting from an allylic substrate that, upon reaction with a sulfinate nucleophile in the presence of a chiral palladium catalyst, would generate an enantioenriched allylic sulfone. Subsequent functional group manipulations could then lead to the desired chiral hexanol derivative.

Enantiomeric Enrichment by Crystallization: For cases where a racemic or non-racemic mixture of a chiral sulfonyl derivative is synthesized, enantiomeric enrichment can sometimes be achieved through preferential crystallization. researchgate.net By preparing various sulfonyl derivatives (e.g., esters at the hydroxyl end) of a chiral intermediate, it is possible to find a derivative whose crystallization properties allow for the separation of enantiomers or diastereomers. This technique has been shown to improve enantiomeric purity significantly, sometimes yielding highly enriched mother liquors as well as crystals. researchgate.net

The table below outlines some potential strategies for achieving stereocontrol in the synthesis of chiral sulfones.

StrategyPrecursor TypeCatalyst/MethodOutcome
Asymmetric Hydrogenationβ-Keto sulfoneChiral Ru(II) catalystsEnantiomerically enriched β-hydroxy sulfones. mdpi.com
Asymmetric Allylic AlkylationAllylic acetate/carbonateChiral Pd-complexesSulfones with chiral tertiary or quaternary centers. researchgate.net
Kinetic ResolutionRacemic alcoholEnzymes or chiral catalystsSeparation of enantiomers by selective reaction of one.
Enrichment by CrystallizationEnantiomeric mixture of a sulfonyl derivativeCrystallizationSeparation of enantiomers/diastereomers. researchgate.net

Green Chemistry Principles in the Synthesis of Alkyl Sulfones

The application of green chemistry principles to the synthesis of alkyl sulfones aims to reduce environmental impact by improving atom economy, using less hazardous chemicals, and minimizing energy consumption. nih.gov

Catalytic and Sustainable Oxidation: The oxidation of sulfides to sulfones is a prime target for green innovation. Traditional methods often use stoichiometric amounts of peracids, which generate significant waste. nih.gov Modern approaches focus on catalytic systems using clean oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. researchgate.net For example, ruthenium trichloride (B1173362) (RuCl₃) supported on alumina (B75360) can catalyze the oxidation of sulfides to sulfones using sodium metaperiodate (NaIO₄) in an environmentally friendly solvent mixture of dimethyl carbonate (DMC) and water. researchgate.net

Photocatalysis and Electrochemistry: Emerging technologies like photocatalysis and electrochemistry offer highly sustainable routes to sulfones. nih.gov Photocatalytic methods can enable the construction of alkyl sulfones through C(sp³)–H sulfonylation of unactivated hydrocarbons, representing a highly efficient and atom-economical approach. rsc.org Electrochemical synthesis provides another green alternative, using electric current to drive the reaction between sodium sulfinates and olefins to produce sulfones at room temperature, avoiding the need for chemical oxidants. acs.org

Use of Greener Solvents and Reagents: Replacing volatile organic compounds (VOCs) with more sustainable media is a key green strategy. Deep eutectic solvents (DES) have been successfully used as recyclable and biodegradable media for the synthesis of (hetero)aryl sulfones. rsc.org Furthermore, to avoid the hazards of handling gaseous sulfur dioxide, stable and solid SO₂ surrogates like DABCO·(SO₂)₂ (DABSO) are increasingly employed in modern sulfonylation reactions. organic-chemistry.org

The following table highlights key green chemistry approaches applicable to the synthesis of the target compound.

Green PrincipleMethod/ApproachExample/Benefit
Use of CatalysisCatalytic Sulfide OxidationUsing catalytic RuCl₃ with a co-oxidant instead of stoichiometric m-CPBA. researchgate.net
Use of Renewable/Safer ReagentsClean OxidantsEmploying H₂O₂ as an oxidant, which produces only water as a byproduct. nih.gov
Use of Renewable/Safer ReagentsSO₂ SurrogatesUsing solid, stable DABSO instead of gaseous, toxic SO₂. organic-chemistry.org
Energy EfficiencyPhotocatalysisVisible-light-induced reactions that can often be run at ambient temperature. rsc.org
Energy EfficiencyElectrochemical SynthesisReactions driven by electricity at room temperature, avoiding harsh thermal conditions. acs.org
Use of Safer SolventsGreen SolventsEmploying deep eutectic solvents (DES) or water as the reaction medium. rsc.org
Atom EconomyC-H FunctionalizationDirect sulfonylation of C-H bonds avoids pre-functionalization steps. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Hexanol, 6 4 Methylphenyl Sulfonyl

Reactivity of the Sulfonyl Moiety

The p-toluenesulfonyl (tosyl) group is a derivative of p-toluenesulfonic acid, a strong acid. Consequently, its conjugate base, the tosylate anion, is a weak base and therefore an excellent leaving group in substitution and elimination reactions. masterorganicchemistry.com This property is central to the reactivity of the sulfonyl moiety in 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]-.

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

The carbon atom attached to the tosylate group becomes highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the displacement of the tosylate group. masterorganicchemistry.com The versatility of this reaction allows for the introduction of various functional groups at the 6-position of the hexanol chain.

For instance, the tosylate can be displaced by halides, cyanide, azide (B81097), and other nucleophiles to form a variety of derivatives. These substitution reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProductReaction Type
Cyanide (CN⁻)7-hydroxyheptanenitrileSN2
Azide (N₃⁻)6-azidohexan-1-olSN2
Iodide (I⁻)6-iodohexan-1-olSN2 (Finkelstein reaction)
Ammonia (B1221849) (NH₃)6-aminohexan-1-olSN2

Elimination Reactions and Rearrangements Initiated by the Sulfonyl Group

While nucleophilic substitution is the predominant reaction pathway for primary tosylates, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. masterorganicchemistry.com For 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-, an E2 elimination would lead to the formation of hex-5-en-1-ol. However, due to the primary nature of the substrate, substitution reactions are generally favored.

Carbocation rearrangements are uncommon for this compound under typical SN2 or E2 conditions. Such rearrangements would necessitate the formation of a primary carbocation, which is energetically unfavorable. masterorganicchemistry.com

Reductions and Oxidations Affecting the Sulfonyl Group

The sulfonyl group itself can undergo chemical transformation, although it is generally stable to many reagents. The sulfur atom in the tosylate group is in its highest oxidation state (+6) and is therefore resistant to further oxidation.

Reduction of the sulfonyl group is possible, though it requires potent reducing agents. For example, sulfonyl chlorides and sulfonamides can be reduced by reagents like lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia (Na/NH₃). researchgate.netorganic-chemistry.org While less common for sulfonate esters, similar conditions could potentially cleave the C-O bond or reduce the sulfur center. A novel reduction of certain γ-sulfone sulfonyl chlorides with lithium aluminum hydride has been shown to proceed in an SN2 fashion, with the chlorosulfonyl moiety acting as the leaving group. researchgate.net

Reactions of the Terminal Hydroxyl Functionality on the Hexyl Chain

The primary alcohol at the C-1 position of the molecule exhibits reactivity characteristic of primary alcohols, allowing for a separate set of chemical modifications.

Esterification and Etherification Reactions of the Primary Alcohol

The terminal hydroxyl group can be readily converted into esters or ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic conditions. The Fischer esterification, for example, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Esterification and Etherification Reactions
ReagentProduct ClassReaction Name
Acetic Anhydride, Pyridine (B92270)EsterAcylation
Hexanoic Acid, H₂SO₄EsterFischer Esterification
1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)EtherWilliamson Ether Synthesis

Oxidation Reactions of the Alcohol (e.g., to aldehydes, carboxylic acids)

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Partial Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are used, and the product is often removed from the reaction mixture as it forms to prevent over-oxidation. libretexts.orgnih.gov Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern or Moffatt oxidations. nih.govorganicreactions.org The use of TEMPO as a catalyst in the presence of a co-oxidant is another effective method for the selective oxidation of primary alcohols to aldehydes. nih.gov

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions will oxidize the primary alcohol, through the intermediate aldehyde, to a carboxylic acid. libretexts.orglibretexts.orgchemguide.co.uk Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or sodium dichromate in sulfuric acid, i.e., the Jones reagent), or catalytic chromium trioxide with periodic acid are effective for this conversion. libretexts.orgorganic-chemistry.orgkhanacademy.org To ensure the reaction goes to completion, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux. libretexts.org

Table 3: Oxidation of the Primary Alcohol
Reagent(s)ProductExtent of Oxidation
Pyridinium Chlorochromate (PCC)6-(tosyloxy)hexanalPartial (Aldehyde)
DMSO, Oxalyl Chloride, Et₃N (Swern)6-(tosyloxy)hexanalPartial (Aldehyde)
Na₂Cr₂O₇, H₂SO₄, H₂O (Jones)6-(tosyloxy)hexanoic acidFull (Carboxylic Acid)
KMnO₄, NaOH, H₂O6-(tosyloxy)hexanoic acidFull (Carboxylic Acid)

Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough search for kinetic and thermodynamic data for reactions involving 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- did not yield any specific experimental studies. Research in this area would be invaluable for understanding the rate-determining steps and the spontaneity of its various potential transformations.

In the absence of direct data, a general understanding of the kinetic and thermodynamic principles governing the reactions of alkyl tosylates and primary alcohols can be applied. For instance, intramolecular cyclization to form oxepane (B1206615) is a plausible reaction pathway. The kinetics of this reaction would likely follow first-order kinetics, and the thermodynamic favorability would depend on the change in enthalpy and entropy, with ring strain in the seven-membered ether ring being a key factor.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Intramolecular Cyclization of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

ParameterPredicted Value RangeInfluencing Factors
Rate Constant (k)Dependent on solvent and temperaturePolarity of the solvent, temperature, presence of a base
Activation Energy (Ea)ModerateSteric hindrance, bond strengths
Enthalpy of Reaction (ΔH)Slightly negative to slightly positiveRing strain of oxepane, bond energies
Entropy of Reaction (ΔS)Likely positive (intramolecular)Increased disorder from a single molecule to a cyclic ether and a tosylate anion
Gibbs Free Energy (ΔG)Negative for spontaneous reactionBalance between ΔH and TΔS

This table is illustrative and not based on experimental data for the specific compound.

Further experimental research, such as reaction calorimetry and kinetic monitoring via spectroscopic methods, would be necessary to populate such a table with accurate data for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-.

Computational Elucidation of Reaction Mechanisms for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Similarly, a specific computational study on the reaction mechanisms of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is not available in the published literature. Computational chemistry, using methods such as Density Functional Theory (DFT), could provide significant insights into the transition states and energy profiles of its reactions.

A computational investigation of the intramolecular cyclization, for example, would involve mapping the potential energy surface for the reaction. This would allow for the determination of the activation energy barrier for the SN2 attack of the hydroxyl oxygen on the carbon bearing the tosylate group. It would also provide the energies of the reactant, transition state, and product, from which the thermodynamics of the reaction could be calculated.

Table 2: Potential Areas for Computational Investigation of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- Reactivity

Reaction PathwayComputational MethodKey Information to be Gained
Intramolecular Cyclization (Oxepane formation)DFT, Ab initio methodsTransition state geometry, activation energy, reaction thermodynamics
Intermolecular Nucleophilic SubstitutionDFT with explicit solvent modelsReaction profiles with various nucleophiles, solvent effects on reaction rates
Elimination ReactionsDFTCompetition between E1 and E2 mechanisms, regioselectivity
Reactions at the Hydroxyl GroupDFTAcidity of the hydroxyl proton, reaction barriers for esterification/etherification

This table outlines potential future research directions and does not represent completed studies.

Structural Modifications and Analogues of 1 Hexanol, 6 4 Methylphenyl Sulfonyl

Homologous and Isomeric Variations of the Hexyl Chain

Alterations to the hexyl chain can be categorized into homologous and isomeric variations, each providing a route to fine-tune the molecule's properties.

Shorter Chains (e.g., Butanol or Pentanol Analogues): Decreasing the chain length reduces the molecular weight and surface area, generally leading to lower boiling points and increased water solubility. These analogues would be more compact and less lipophilic.

Longer Chains (e.g., Heptanol or Octanol Analogues): Increasing the chain length enhances lipophilicity and van der Waals interactions. This typically results in higher melting and boiling points and decreased solubility in polar solvents.

Isomeric Variations: Isomerism introduces structural diversity without changing the molecular formula. This can involve repositioning the functional groups or altering the carbon skeleton's branching.

Positional Isomers of the Hydroxyl Group: Moving the hydroxyl group from the terminal C1 position to internal positions (e.g., C2 or C3) creates secondary alcohols. This change introduces a chiral center and alters the steric accessibility of the hydroxyl group, affecting its reactivity in processes like esterification or oxidation.

Branched-Chain Isomers: Introducing branching into the hexyl chain (e.g., creating an isohexyl or neohexyl backbone) significantly impacts the molecule's conformation and steric hindrance. Branching generally lowers the melting point compared to the straight-chain isomer due to less efficient crystal packing and can influence the molecule's interaction with biological targets or surfaces.

Variation TypeExample Structure NameKey Structural ChangePredicted Impact on Properties
Homologous (Shorter)5-(p-tolylsulfonyl)pentan-1-olC5 alkyl chain instead of C6Increased polarity, higher water solubility
Homologous (Longer)7-(p-tolylsulfonyl)heptan-1-olC7 alkyl chain instead of C6Increased lipophilicity, lower water solubility
Isomeric (Positional)6-(p-tolylsulfonyl)hexan-2-olHydroxyl group at C2 positionCreates a secondary alcohol, introduces chirality
Isomeric (Branched)5-methyl-5-(p-tolylsulfonyl)pentan-1-olBranched (isohexyl) backboneAltered steric profile, lower melting point

Aromatic Ring Substituent Effects on Reactivity and Properties of the 4-Methylphenylsulfonyl Moiety

The 4-methylphenylsulfonyl (tosyl) group is a key component influencing the molecule's electronic properties. The methyl group at the para position is a weak electron-donating group. Replacing this methyl group with other substituents can profoundly alter the reactivity of the entire sulfonyl moiety through inductive and resonance effects. lumenlearning.com

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic ring and, to a lesser extent, on the sulfonyl group through resonance. This can slightly decrease the electrophilicity of the sulfur atom.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups pull electron density away from the aromatic ring and the attached sulfonyl group. lumenlearning.com This significantly increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Furthermore, strong EWGs enhance the acidity of the protons on the carbon adjacent to the sulfonyl group (the α-carbon), making them more easily removed by a base.

These electronic modifications can influence the reactivity of the sulfone in various chemical transformations, including reductions, eliminations, and cross-coupling reactions where the sulfonyl group might act as a leaving group. acs.orgnih.gov The polarity of the molecule is also affected, which can alter its solubility and chromatographic behavior.

Substituent (at para-position)ClassificationElectronic EffectPredicted Effect on Sulfonyl Group Reactivity
-OCH₃ (Methoxy)Strongly Activating (EDG)+R > -I (Resonance donation)Decreased electrophilicity of sulfur; slight decrease in α-proton acidity.
-CH₃ (Methyl)Weakly Activating (EDG)+I (Inductive donation)Baseline for comparison.
-Cl (Chloro)Weakly Deactivating (EWG)-I > +R (Inductive withdrawal)Increased electrophilicity of sulfur; increased α-proton acidity.
-NO₂ (Nitro)Strongly Deactivating (EWG)-R, -I (Resonance & Inductive withdrawal)Significantly increased electrophilicity of sulfur; significantly increased α-proton acidity.

Heteroatom-Containing Analogues (e.g., Sulfonamides, Sulfonate Esters)

Replacing or modifying the sulfone functional group to include other heteroatoms, such as nitrogen or an additional oxygen atom, leads to important classes of analogues like sulfonamides and sulfonate esters. These changes fundamentally alter the chemical nature and bonding of the sulfur center.

Sulfonamide Analogues: A sulfonamide is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (R-SO₂-NR'R''). An analogue of the parent compound could be N-(6-hydroxyhexyl)-4-methylbenzenesulfonamide. In this structure, the sulfone's C-S bond is replaced by a sulfonamide's N-S bond. Sulfonamides are generally synthesized by reacting a sulfonyl chloride with a primary or secondary amine. They are chemically robust and the hydrogen on the nitrogen atom can participate in hydrogen bonding, a property not present in the sulfone.

Sulfonate Ester Analogues: A sulfonate ester has the general structure R-SO₂-O-R'. An isomeric analogue of the target molecule is hexyl 4-methylbenzenesulfonate (B104242) (hexyl tosylate). This compound is not a sulfone but an ester of p-toluenesulfonic acid. Sulfonate esters are commonly prepared by reacting a sulfonyl chloride with an alcohol in the presence of a base. The sulfonate group is an excellent leaving group in nucleophilic substitution reactions, making these compounds valuable synthetic intermediates, a role quite different from the relatively stable sulfone linkage.

Analogue ClassExample Structure NameKey Functional GroupComparison to Parent Sulfone
Sulfone (Parent)6-(p-tolylsulfonyl)hexan-1-olAryl-SO₂-AlkylChemically stable C-S bond; acts as a polar, non-hydrogen bonding group.
SulfonamideN-(6-hydroxyhexyl)-4-methylbenzenesulfonamideAryl-SO₂-NH-AlkylStable N-S bond; capable of hydrogen bonding at the N-H site.
Sulfonate EsterHexyl 4-methylbenzenesulfonateAryl-SO₂-O-AlkylContains an excellent leaving group (-OTs); highly reactive in substitution reactions.

Development of Hybrid Molecules and Conjugates Incorporating the Hexyl Sulfonyl Structure

Molecular hybridization is a strategy in medicinal chemistry and materials science where two or more distinct chemical scaffolds are covalently linked to create a new single molecule with potentially enhanced or novel properties. mdpi.com The structure of 1-hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]- provides an excellent building block for creating such hybrids and conjugates.

The key features for its use in hybridization are:

The Terminal Hydroxyl Group: This primary alcohol is a versatile functional handle. It can be readily converted into an ester, ether, or carbamate, allowing it to be linked to a wide variety of other molecules, such as known drug pharmacophores, fluorescent dyes, or polymers.

The Aryl Sulfone Moiety: The aryl sulfone unit itself is a common pharmacophore in many bioactive compounds. thieme.de The aromatic ring can also be further functionalized (e.g., via electrophilic aromatic substitution) to introduce a second point of attachment for creating more complex architectures.

The Hexyl Spacer: The flexible six-carbon chain acts as a linker, separating the terminal alcohol from the aryl sulfone group. The length and flexibility of this spacer can be critical for the hybrid molecule's ability to adopt the correct conformation to interact with a target.

The development of these hybrid molecules could involve linking the hexyl sulfonyl structure to another bioactive scaffold to create a dual-action agent or conjugating it to a targeting moiety to direct its delivery. mdpi.com

Hybridization StrategyDescriptionExample Conjugate PartnerPotential Linkage Type
Drug-Drug HybridLinking the scaffold to another known pharmacophore.Ibuprofen (an anti-inflammatory drug)Ester linkage (via the hydroxyl group)
Fluorescent LabelingAttaching a fluorescent molecule for imaging or tracking.Fluorescein isothiocyanate (FITC)Thiocarbamate linkage
BioconjugationLinking to a biomolecule like a peptide or sugar.A short peptide sequenceEster or amide linkage (after functional group conversion)
Polymer ConjugationAttaching the molecule to a polymer backbone.Poly(ethylene glycol) (PEG)Ether linkage

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons (hydrogen atoms) in the "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" molecule, their relative numbers, and their neighboring atoms. The spectrum would be expected to show distinct signals for the protons on the hexanol chain, the methyl group on the phenyl ring, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) would provide precise information about the connectivity of the molecule.

¹³C NMR Spectroscopy: This method would detect the different carbon environments within the molecule. Each unique carbon atom in the hexanol backbone, the phenyl ring, and the methyl group would produce a distinct signal, confirming the carbon skeleton of the compound.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity and piecing together the complete molecular structure.

Hypothetical ¹H NMR Data Table for 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]-

Chemical Shift (ppm) Multiplicity Integration Assignment
Hypothetical Value e.g., t e.g., 2H CH₂ adjacent to SO₂
Hypothetical Value e.g., m e.g., 6H Other CH₂ of hexyl chain
Hypothetical Value e.g., t e.g., 2H CH₂ adjacent to OH
Hypothetical Value e.g., s e.g., 3H CH₃ on phenyl ring
Hypothetical Value e.g., d e.g., 2H Aromatic CH ortho to SO₂
Hypothetical Value e.g., d e.g., 2H Aromatic CH meta to SO₂

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-", characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the alkyl and aromatic parts, the S=O stretches of the sulfonyl group, and the C=C stretches of the aromatic ring.

Hypothetical FTIR Data Table for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Wavenumber (cm⁻¹) Intensity Assignment
e.g., ~3400 Broad, Strong O-H stretch (alcohol)
e.g., ~3100-3000 Medium Aromatic C-H stretch
e.g., ~2950-2850 Strong Aliphatic C-H stretch
e.g., ~1350 & ~1160 Strong Asymmetric & Symmetric S=O stretch

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high precision. This allows for the determination of the elemental composition of a molecule. For "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-", HRMS would be used to confirm its molecular formula (C₁₃H₂₀O₃S) by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Techniques

Gas Chromatography (GC): GC could be used to assess the purity of "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" if the compound is sufficiently volatile and thermally stable. The retention time, the time it takes for the compound to pass through the column, would be a characteristic property under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for non-volatile or thermally sensitive compounds. It would be the primary method for assessing the purity of "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-". A pure sample would ideally show a single peak in the chromatogram. Different column types (e.g., reversed-phase, normal-phase) and mobile phases could be employed to develop an effective separation method.

X-ray Diffraction for Crystalline Structure Determination

If "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This would offer an unambiguous confirmation of the molecule's structure.

Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

The unequivocal identification and characterization of "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" in complex matrices or as a pure substance necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable in this regard. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two such powerful techniques that provide detailed structural and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-", GC-MS analysis would involve the volatilization of the compound followed by its separation from other components in a gaseous mobile phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The ionization process, typically electron ionization (EI), involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing crucial structural information.

While the molecular ion peak for "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" might be observed, it is often of low abundance for tosylated alcohols due to the energetic instability of the molecular ion. The fragmentation pattern, however, would be highly informative. Key fragmentation pathways would likely involve cleavage of the sulfonyl group and fragmentation of the hexanol chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are thermally labile or have low volatility, LC-MS is the analytical technique of choice. In LC-MS, the compound is first separated in a liquid mobile phase and then introduced into the mass spectrometer. Various ionization techniques can be employed in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common for sulfonate esters.

Research on similar sulfonate esters has shown that APCI can be a more robust ionization technique for these compounds compared to ESI. nih.gov In the negative ion mode, APCI often produces a stable [M-alkyl]⁻ precursor ion, which can then be subjected to collision-induced dissociation (CID) to generate characteristic product ions. nih.gov For "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-", this would correspond to the loss of the hexyl group.

Detailed Research Findings

While specific experimental data for "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-" is not extensively published, the expected mass spectral data can be inferred from the known fragmentation patterns of tosylates and alcohols. The following tables present hypothetical but scientifically plausible data for the characterization of this compound by GC-MS and LC-MS.

Interactive Data Table: Hypothesized GC-MS Fragmentation Data for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

m/z Proposed Fragment Ion Structure of Fragment Relative Abundance
256[M]⁺[C₁₃H₂₀O₃S]⁺Low
173[M - C₆H₁₃O]⁺[C₇H₉O₂S]⁺Moderate
155[C₇H₇SO₂]⁺p-Toluenesulfonyl cationHigh
91[C₇H₇]⁺Tropylium cationHigh
85[C₆H₁₃]⁺Hexyl cationModerate
65[C₅H₅]⁺Cyclopentadienyl cationModerate

Interactive Data Table: Hypothesized LC-MS/MS Fragmentation Data for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- (APCI, Negative Ion Mode)

Precursor Ion (m/z) Proposed Precursor Ion Product Ion (m/z) Proposed Product Ion Collision Energy
255[M-H]⁻155[C₇H₇SO₂]⁻Low
255[M-H]⁻91[C₇H₇]⁻High

These tables illustrate the type of data that would be generated in a typical GC-MS and LC-MS analysis of "1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-". The precise fragmentation pattern and relative abundances would need to be confirmed through experimental analysis.

Theoretical and Computational Chemistry Studies on 1 Hexanol, 6 4 Methylphenyl Sulfonyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and reactivity of molecules. For a molecule like 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]-, these methods could be employed to understand its fundamental properties at the atomic level.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain in 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and to map the energy landscape that governs their interconversion.

Interactive Data Table: Hypothetical Relative Energies of Conformers

ConformerDihedral Angle (°C-C-C-C)Relative Energy (kcal/mol)
Global Minimum180 (anti)0.00
Local Minimum 160 (gauche)0.85
Local Minimum 2-60 (gauche)0.85
Transition State 11203.50

Note: This data is illustrative and not based on actual experimental or computational results.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reactivity of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- is crucial for predicting its behavior in chemical reactions. A key reaction of interest is the tosylation of 1-hexanol to form the target molecule. Quantum chemical calculations can elucidate the step-by-step mechanism of this reaction, including the identification of high-energy transition states.

Research Findings (Hypothetical): The reaction between 1-hexanol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) is a common synthetic route. orgosolver.comlibretexts.org Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl. The geometry of the transition state would reveal the bond-forming and bond-breaking distances and angles. The activation energy barrier, calculated as the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate. Such studies have been performed for the general esterification of sulfonic acids and alcohols. orgosolver.com For primary alcohols like 1-hexanol, the reaction is expected to proceed via an SN2-like mechanism at the sulfur center. libretexts.orgreddit.com

Interactive Data Table: Hypothetical Activation Energies for Tosylation

Reaction StepCalculated Activation Energy (kcal/mol)
Nucleophilic Attack of 1-Hexanol on TsCl15.2
Proton Transfer to Base2.5

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in a solvent) over time.

Research Findings (Hypothetical): An MD simulation of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- in a solvent like water or a non-polar organic solvent would provide a dynamic picture of its conformational flexibility. The simulation would track the positions of all atoms over nanoseconds, revealing the most populated conformational states and the timescales of transitions between them. Furthermore, MD simulations can characterize the intermolecular interactions between the solute and solvent molecules. For the title compound, this would involve analyzing the hydrogen bonding between the terminal hydroxyl group and solvent molecules, as well as the hydrophobic interactions of the hexyl chain and the aromatic ring of the tosyl group. Studies on similar bifunctional molecules like diols have shown how the interplay of hydrophilic and hydrophobic interactions dictates their behavior in solution.

Cheminformatics and Predictive Modeling

Cheminformatics utilizes computational methods to analyze large datasets of chemical information to predict the properties and activities of new compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively.

Research Findings (Hypothetical): Although no specific QSAR or QSPR studies on 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- have been reported, it is possible to construct such models for a series of related ω-tosyloxy alkanols. Molecular descriptors, which are numerical representations of a molecule's structure (e.g., molecular weight, logP, topological indices), would be calculated for each compound in the series. These descriptors would then be correlated with an experimentally determined property, such as water solubility or a specific biological activity, using statistical methods like multiple linear regression or machine learning algorithms. nih.gov For example, a QSPR model for the water solubility of functionalized aliphatic compounds could be developed. nih.gov Such a model would likely show that properties are influenced by the length of the alkyl chain and the electronic properties of the sulfonyl group.

Interactive Data Table: Hypothetical QSPR Model for a Series of ω-Tosyloxy Alkanols

DescriptorCoefficient
Molecular Weight-0.25
LogP-0.60
Polar Surface Area0.45

Note: This data is illustrative and not based on actual experimental or computational results.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Investigations

Elucidation of Structural Determinants for Observed Biological Activity

While specific biological activity for 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]- is not prominently reported, the structural motifs of the molecule suggest potential interactions with biological systems. The lipophilic 6-carbon hexanol chain could facilitate passage through cellular membranes. The tosyl group, a well-known entity in medicinal chemistry, can act as a leaving group in alkylation reactions, suggesting a potential for covalent interaction with biological nucleophiles such as amino acid residues in proteins (e.g., cysteine, histidine) or DNA bases. This reactivity is a double-edged sword, as it could lead to therapeutic effects or toxicity.

The interplay between the alkyl chain length and the nature of the sulfonyl group would be critical. Alterations to the hexanol chain, such as shortening, lengthening, or introducing branching or unsaturation, would modulate the compound's lipophilicity and steric profile, thereby influencing its distribution and potential target binding.

Table 1: Postulated Impact of Structural Modifications on Biological Activity

Structural ModificationPotential Impact on Biological ActivityRationale
Alkyl Chain Length
Shortening (<6 carbons)Decreased lipophilicity, potentially reduced membrane permeability and target interaction.Shorter chains may not effectively penetrate hydrophobic pockets of target proteins.
Lengthening (>6 carbons)Increased lipophilicity, potentially enhanced membrane association and toxicity.Longer chains could lead to non-specific hydrophobic interactions and aggregation.
BranchingIncreased steric hindrance, potentially altered target selectivity.Branched chains can provide a better fit for specific binding sites while being excluded from others.
Sulfonyl Group
Replacement of tosylAltered reactivity and leaving group ability.Different sulfonyl groups (e.g., mesyl, nosyl) have varying electronic properties, affecting the rate of nucleophilic attack.
Aromatic Ring
Substitution patternModified electronic and steric properties of the tosyl group.Electron-donating or -withdrawing groups on the phenyl ring can fine-tune the reactivity of the sulfonate ester.

Correlation of Molecular Structure with Synthetic Utility and Reactivity Profiles

The primary utility of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- in organic synthesis stems from the presence of the tosylate group, which is an excellent leaving group. This transforms the hydroxyl group of 1,6-hexanediol (B165255) into a reactive site for nucleophilic substitution reactions. The long alkyl chain provides a versatile scaffold for the introduction of various functional groups at the 6-position.

The reactivity of this compound is dominated by the SN2 mechanism, where a nucleophile attacks the carbon atom attached to the tosylate, leading to inversion of stereochemistry if the carbon were chiral. The 4-methylphenyl (tosyl) group is sterically demanding, which could influence the rate of reaction with bulky nucleophiles. The solubility of the compound, dictated by the hexyl chain, makes it amenable to reactions in a range of organic solvents.

Table 2: Representative Synthetic Transformations of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

Reaction TypeNucleophileProduct ClassSignificance
Nucleophilic SubstitutionAzide (B81097) (N3-)6-Azido-1-hexanolPrecursor to amines and other nitrogen-containing compounds.
Cyanide (CN-)7-HydroxyheptanenitrileChain extension and precursor to carboxylic acids and amines.
Thiolates (RS-)6-(Alkylthio)-1-hexanolIntroduction of sulfur functionalities.
Alkoxides (RO-)6-Alkoxy-1-hexanolFormation of ethers.

Rational Design Principles for Optimized Analogues of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

The design of optimized analogues would be contingent on the desired application. If the goal were to develop a more potent biological agent, modifications would focus on enhancing target affinity and selectivity while minimizing off-target effects. This could involve synthesizing a library of analogues with varied alkyl chain lengths and different substituents on the aromatic ring of the sulfonyl group to probe the steric and electronic requirements of a putative binding site.

For synthetic applications, optimization would aim to improve reactivity, selectivity, or physical properties. For instance, replacing the tosyl group with a triflate group would create a more reactive alkylating agent. Conversely, employing a less reactive sulfonate could be beneficial for reactions requiring finer control. The introduction of functional groups on the hexanol backbone could also lead to bifunctional molecules with novel applications.

Table 3: Guiding Principles for Analogue Design

Design GoalProposed Modification StrategyRationale
Enhanced Biological Potency Vary alkyl chain length and introduce cyclic structures.To optimize hydrophobic interactions and conformational rigidity for better target fit.
Modify substituents on the phenylsulfonyl group.To fine-tune electronic properties and potential for specific interactions (e.g., hydrogen bonding).
Improved Synthetic Utility Replace tosylate with other sulfonate esters (mesylate, triflate).To modulate the leaving group ability and reactivity.
Incorporate additional functional groups on the alkyl chain.To create bifunctional building blocks for more complex syntheses.
Modified Physicochemical Properties Introduce polar groups.To increase water solubility for biological or green chemistry applications.
Use fluorinated alkyl chains.To enhance lipophilicity and metabolic stability.

Historical Perspective and Future Research Directions

Evolution of Research on Alkyl Sulfonyl Derivatives and Hexanol Functionalization

The development of molecules like 1-Hexanol (B41254), 6-[(4-methylphenyl)sulfonyl]- is built upon decades of foundational research in organic chemistry. The study of sulfonyl derivatives, particularly tosylates, gained significant traction in the mid-20th century as chemists recognized their utility in converting poorly reactive alcohols into substrates suitable for substitution reactions. masterorganicchemistry.com Alcohols themselves are generally poor leaving groups, but their conversion to tosylates makes the oxygen atom part of a much more stable anion upon departure, significantly enhancing reactivity. masterorganicchemistry.com This transformation is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler, readily available alcohols. nih.gov

Early methods for tosylation typically involved the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.govmdma.ch This fundamental reaction has been refined over the years to improve yields, reduce side products, and expand substrate scope. mdma.ch

Concurrently, research into the functionalization of aliphatic diols like 1,6-hexanediol (B165255) has been driven by their application in polymer science and as versatile chemical building blocks. Selective monofunctionalization of such symmetric diols has been a persistent challenge, requiring careful control of reaction conditions to prevent reaction at both ends of the molecule. The ability to selectively tosylate one hydroxyl group of 1,6-hexanediol to produce 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- represents a significant advancement, providing a key intermediate for the synthesis of more complex, non-symmetrical molecules.

Identification of Emerging Research Avenues and Unexplored Potentials

The unique bifunctional nature of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- opens up numerous avenues for future research. Its structure is ideally suited for the synthesis of hetero-bifunctional molecules, which are of increasing interest in medicinal chemistry and materials science.

Medicinal Chemistry and Chemical Biology: The sulfonyl group is a key component in a vast number of therapeutic agents. nih.gov Sulfonamides and sulfones are present in drugs for treating a wide array of conditions. nih.govresearchgate.net The tosyl group in 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce other functionalities, including those found in biologically active molecules. Furthermore, sulfonyl fluorides, which can be derived from related sulfonyl compounds, have emerged as important tools in chemical biology for creating covalent probes to study protein function. rsc.orgresearchgate.netrsc.org The hexanol portion of the molecule provides a flexible linker, allowing for the attachment of this reactive group to other molecules of interest, such as ligands for specific biological targets.

Materials Science: The terminal hydroxyl and tosylate groups allow this compound to act as a monomer or a chain-extender in polymerization reactions. The hydroxyl group can be used in the formation of polyesters or polyurethanes, while the tosylate can be converted into other functional groups for incorporation into novel polymer backbones. This could lead to the development of new materials with tailored properties, such as specific thermal stabilities, solubilities, or mechanical strengths.

Synthetic Methodology: There is ongoing research into greener and more efficient methods for synthesizing sulfonyl compounds. acs.orgacs.org This includes the development of catalyst-free tosylation methods and the use of more sustainable reagents. researchgate.net Electrochemical methods are also being explored for the construction of sulfonyl derivatives, offering a milder and more controlled approach compared to traditional oxidative methods. rsc.orgrsc.org

Challenges and Opportunities in the Field of Sulfonyl Chemistry

While sulfonyl compounds are incredibly useful, their synthesis and manipulation are not without challenges. acs.orgbohrium.com Traditional methods for creating sulfonyl chlorides, often precursors to other sulfonyl derivatives, can require harsh and unselective reagents. nih.govresearchgate.net

Challenges:

Selectivity: Controlling oxidation states in hypervalent sulfur compounds, such as selectively forming a sulfoxide (B87167) versus a sulfone, can be difficult under strong oxidative conditions. acs.org

Catalyst Poisoning: The lone pair of electrons on sulfur atoms can coordinate to metal catalysts, leading to deactivation or "poisoning" of the catalyst. acs.orgscribd.com

Green Chemistry: Many traditional sulfur reagents are malodorous, toxic, and not atom-economical. There is a significant need to develop greener and more sustainable synthetic methods in organosulfur chemistry. acs.orgacs.org

Opportunities:

Novel Reagents: The development of new, stable, and odorless sulfurizing reagents is a major opportunity. acs.org This includes exploring sulfur dioxide surrogates and inorganic salts as sulfur sources. bohrium.com

Catalysis: Designing catalysts that are resistant to sulfur poisoning or that can operate under milder conditions would be a major breakthrough. This includes exploring photocatalytic and electrocatalytic methods. acs.orgbohrium.com

Late-Stage Functionalization: Methods that allow for the introduction or modification of sulfonyl groups late in a synthetic sequence are highly valuable, particularly in drug discovery. nih.govresearchgate.netnih.gov This allows for the rapid diversification of complex molecules to explore structure-activity relationships.

Interdisciplinary Research Collaborations for Advanced Chemical Discoveries

The future of sulfonyl chemistry, and the potential applications of compounds like 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-, will heavily rely on interdisciplinary collaborations.

Chemistry and Biology: Synthetic chemists can collaborate with chemical biologists and pharmacologists to design and synthesize novel sulfonyl-containing probes and drug candidates. nih.govrsc.org The flexible linker provided by the hexanol chain in the title compound could be systematically varied to optimize the properties of such molecules.

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists are crucial for designing and synthesizing new polymers and functional materials. The bifunctional nature of 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]- makes it an attractive building block for creating materials with precise architectures and properties.

Chemistry and Computational Science: Computational chemists can model the reactivity of sulfonyl compounds and predict the properties of new materials. This can help guide synthetic efforts, saving time and resources by prioritizing the most promising molecular targets.

By leveraging expertise from diverse fields, the scientific community can fully unlock the potential of versatile sulfonyl-containing molecules, leading to advanced discoveries in medicine, materials, and beyond.

Physicochemical Data for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-

PropertyValue
CAS Number 142004-72-6
Molecular Formula C₁₃H₂₀O₃S
Molecular Weight 256.36 g/mol

Data sourced from available chemical databases. abichem.com

Related Compound Properties: 1-Hexanol

PropertyValue
CAS Number 111-27-3 wikipedia.org
Molecular Formula C₆H₁₄O wikipedia.org
Molar Mass 102.177 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.82 g/cm³ (at 20 °C) wikipedia.org
Melting Point -45 °C wikipedia.org
Boiling Point 157 °C wikipedia.org
Solubility in water 5.9 g/L (at 20 °C) wikipedia.org

Data sourced from publicly available chemical information. wikipedia.orgchemicalbook.comchemeo.comnih.govregulations.govfoodb.ca

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions, where the hydroxyl group of 1-hexanol reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification is achieved through recrystallization using ethanol or acetone, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via melting point analysis, HPLC (>98% purity), and 1H^1H-NMR spectroscopy (e.g., absence of unreacted starting material at δ 1.5–1.7 ppm) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and torsional parameters, particularly the orientation of the sulfonyl group relative to the hexanol chain. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) by mapping normalized contact distances (dnormd_{\text{norm}}) and fingerprint plots. For example, close contacts between sulfonyl oxygen and adjacent methyl groups (2.8–3.2 Å) indicate weak van der Waals interactions .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl group influence biological activity, and what structure-activity relationship (SAR) approaches are recommended?

  • Methodology : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) substituents to assess changes in bioactivity. Use in vitro assays (e.g., kinase inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity. For instance, bulky substituents may sterically hinder interaction with enzyme active sites, reducing potency .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., 13C^13C-NMR chemical shifts)?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to simulate 13C^13C-NMR spectra. Compare experimental shifts (e.g., sulfonyl carbon at δ 44–46 ppm) with computed values. Discrepancies >2 ppm may indicate solvent effects or crystal packing forces, requiring correction via polarizable continuum models (PCM) .

Q. What in silico methods predict the environmental impact and biodegradation pathways of this compound?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models (EPI Suite, TEST) to estimate biodegradation half-life (t1/2t_{1/2}) and ecotoxicity (e.g., LC50_{50} for Daphnia magna). Molecular dynamics simulations (GROMACS) model interactions with soil organic matter, while metabolic pathway prediction (UM-BBD) identifies likely microbial degradation products, such as sulfonic acid derivatives .

Q. How does the compound interact with fibroblast growth factor receptors (FGFRs), and what experimental designs validate its mechanism of action?

  • Methodology : Conduct competitive binding assays (surface plasmon resonance, SPR) to measure FGFR1-binding affinity (KdK_d). Pair with Western blotting to assess downstream signaling (phosphorylation of ERK1/2). Co-crystallization of the compound with FGFR1 kinase domain (PDB ID: 3RHX) provides atomic-level interaction details, such as hydrogen bonding with Lys514 .

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Feasible Synthetic Routes

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